1-Azidohexane

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

1-Azidohexane is an organic compound with the molecular formula C₆H₁₃N₃, characterized by the presence of an azide functional group (-N₃) attached to a hexane chain. It appears as a colorless liquid and is notable for its unique properties and reactivity due to the azide group, which can participate in various

Currently, there is no scientific research readily available describing a specific mechanism of action for 1-Azidohexane in biological systems.

1-Azidohexane is likely to be a hazardous compound due to the presence of the azide group. Here are some potential safety concerns:

- Toxicity: Data on specific toxicity is limited, but azide groups can be toxic if ingested or inhaled.

- Explosivity: Azide groups can be explosive under certain conditions, particularly upon heating or exposure to shock.

- Flammability: Information on flammability is not available, but as an organic compound, it is likely flammable.

Due to the limited data available, it is crucial to handle 1-Azidohexane with appropriate safety precautions in a well-ventilated fume hood using personal protective equipment like gloves, goggles, and a respirator [].

A. Organic Synthesis:

- As a precursor to other azide-functionalized molecules: 1-Azidohexane can be used as a starting material for the synthesis of various organic molecules containing the azide functional group (N3). This group can be readily transformed into other functionalities, making 1-azidohexane a versatile building block in organic synthesis [PubChem, National Institutes of Health (NIH): ].

B. Material Science:

- Study of azide-polymer interactions: 1-Azidohexane has been used in research to study the interactions between azide groups and polymer surfaces. This knowledge is valuable for developing new materials with specific functionalities, such as self-assembled structures or biocompatible coatings [Wu et al., 2014: "Surface modification of silicon substrates by 'click' chemistry using bifunctional linkers"].

C. Energetic Materials:

- Potential for high-nitrogen content propellants: Due to the presence of the azide group, 1-azidohexane has been investigated as a potential component of high-nitrogen content propellants for rockets and other propulsion systems. However, its specific applications in this field are limited due to its relatively low stability and explosive nature [Murray et al., 1957: "The heats of combustion of 1-azidooctane, 1-azidoheptane, 1-azidohexane, and 1-azidopentane"].

- Azide-Alkyne Cycloaddition: This reaction is widely utilized in click chemistry, allowing for the formation of 1,2,3-triazoles. The azide group of 1-azidohexane reacts with terminal alkynes in the presence of a copper catalyst to yield triazole derivatives .

- Nucleophilic Substitution Reactions: The azide group can act as a leaving group, making 1-azidohexane a useful precursor for nucleophilic substitution reactions where it can be converted into amines or other functional groups.

- Reduction Reactions: Under certain conditions, 1-azidohexane can be reduced to form primary amines, expanding its utility in synthetic organic chemistry .

1-Azidohexane can be synthesized through several methods:

- From 1-Hexene: A common synthetic route involves the reaction of 1-hexene with lead(IV) acetate azide, yielding 1-azidohexane in moderate yields (approximately 50%) .

- Using Sodium Azide: Another method employs sodium azide in a nucleophilic substitution reaction with alkyl halides (such as 1-bromohexane), where sodium azide replaces the halogen to form the azide compound.

- Click Chemistry: The compound can also be synthesized through click chemistry methods that involve copper-catalyzed reactions between azides and alkynes .

1-Azidohexane finds applications primarily in synthetic organic chemistry:

- Click Chemistry: It serves as a key reagent in click chemistry for synthesizing complex molecules such as polymers and pharmaceuticals.

- Bioconjugation: Due to its reactive azide group, it is used for labeling biomolecules, aiding in imaging and tracking within biological systems.

- Material Science: It is employed in the development of functionalized surfaces and materials through covalent bonding strategies.

Interaction studies involving 1-azidohexane focus on its reactivity with various nucleophiles and electrophiles. Research indicates that its azide group can engage in selective reactions with alkenes and alkynes, demonstrating high efficiency in forming stable triazole linkages. These interactions are crucial for advancing methodologies in organic synthesis and materials science .

Several compounds share structural similarities with 1-azidohexane, including:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 1-Azidopentane | C₅H₁₃N₃ | Shorter carbon chain; similar reactivity |

| 1-Azidooctane | C₈H₁₉N₃ | Longer carbon chain; potential for different solubility |

| Benzyl Azide | C₇H₈N₃ | Aromatic system; distinct electronic properties |

| 2-Azidopropane | C₃H₇N₃ | Branched structure; different steric hindrance |

Uniqueness of 1-Azidohexane

The uniqueness of 1-azidohexane lies in its medium-length carbon chain coupled with an azide functional group, which provides a balance between reactivity and stability. This makes it particularly useful for applications requiring moderate solubility while retaining high reactivity in synthetic processes. Its ability to participate efficiently in click chemistry sets it apart from both shorter and longer-chain azides .

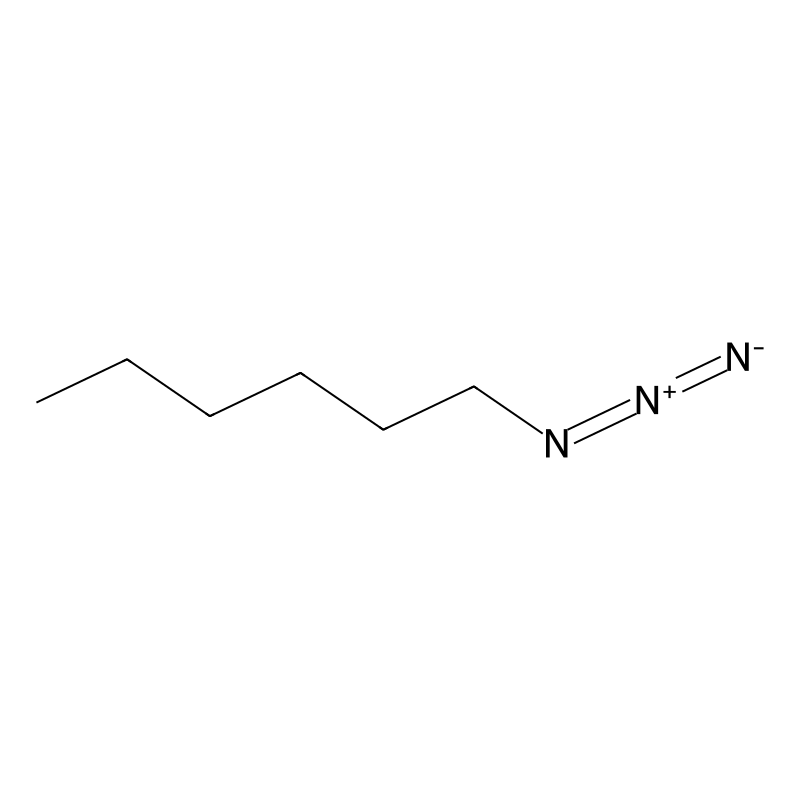

1-Azidohexane (C₆H₁₃N₃) is a linear alkyl azide with a hexane backbone terminated by a terminal azide group (-N₃). Its structure consists of a saturated six-carbon chain where the primary carbon bears the azide functional group, characterized by a linear N₃ chain with alternating single and triple bonds. The molecular weight is 127.19 g/mol, with a computed XLogP3-AA value of 3.5, indicating moderate lipophilicity.

Azide Functional Group Properties

The azide group exhibits distinct bond characteristics:

- N₁-N₂ bond length: ~1.23 Å (single bond)

- N₂-N₃ bond length: ~1.13 Å (triple bond)

- Bond angle (N₁-N₂-N₃): ~173.6°, deviating slightly from ideal linearity due to steric and electronic effects.

This geometry aligns with theoretical models of azides, where the central nitrogen atom adopts a pentavalent configuration with partial double-bond character between N₁ and N₂. The azide group’s electron-deficient nature makes it highly reactive in cycloaddition reactions, though 1-azidohexane’s reactivity is tempered by its hydrocarbon chain.

Isotopic and Conformational Variations

No isotopically labeled variants of 1-azidohexane are commonly reported in literature. Conformational flexibility arises primarily from the hexane chain, though the azide group itself is rigid due to its triple bond. Computational studies suggest minimal rotational freedom around the N₃ group, with bond angles constrained by the molecule’s linear geometry.